molecular formula C22H29N3O2 B11348461 [4-(2-Methylpropoxy)phenyl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

[4-(2-Methylpropoxy)phenyl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11348461
M. Wt: 367.5 g/mol
InChI Key: QGYBCYGMWPHSLI-UHFFFAOYSA-N
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Description

1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzoyl group and a pyridinyl ethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the benzoyl and pyridinyl ethyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-3-YL)ETHYL]PIPERAZINE
  • 1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE
  • 1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-5-YL)ETHYL]PIPERAZINE

Uniqueness

1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

[4-(2-methylpropoxy)phenyl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H29N3O2/c1-18(2)17-27-21-5-3-20(4-6-21)22(26)25-15-13-24(14-16-25)12-9-19-7-10-23-11-8-19/h3-8,10-11,18H,9,12-17H2,1-2H3

InChI Key

QGYBCYGMWPHSLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=NC=C3

Origin of Product

United States

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